molecular formula C18H18ClNO3 B11242194 N-(2-chlorobenzyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(2-chlorobenzyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11242194
M. Wt: 331.8 g/mol
InChI Key: QNYZGVCTSVMDIA-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of benzodioxepines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a benzodioxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxepine ring, followed by the introduction of the chlorophenyl and methyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol: Shares the chlorophenyl group and has similar chemical properties.

    Indole derivatives: Contain aromatic rings and exhibit diverse biological activities.

Uniqueness

N-[(2-chlorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C18H18ClNO3/c1-12-9-16-17(23-8-4-7-22-16)10-14(12)18(21)20-11-13-5-2-3-6-15(13)19/h2-3,5-6,9-10H,4,7-8,11H2,1H3,(H,20,21)

InChI Key

QNYZGVCTSVMDIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)NCC3=CC=CC=C3Cl)OCCCO2

Origin of Product

United States

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